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Compound of Interest

Compound Name: Cholesteryl docosapentaenoate

Cat. No.: B15545955

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl docosapentaenoate is a cholesteryl ester, a class of lipids that play crucial roles
in the transport and storage of cholesterol within the body. It is formed through the esterification
of cholesterol with docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid.
Understanding the precise structure of this molecule is fundamental to elucidating its metabolic
fate, its role in cellular signaling, and its potential as a biomarker or therapeutic target in various
physiological and pathological conditions. This technical guide provides a comprehensive
overview of the methodologies and data pertinent to the structure elucidation of cholesteryl
docosapentaenoate.

Molecular Structure and Properties

Cholesteryl docosapentaenoate consists of a cholesterol moiety linked via an ester bond at
the C3 position to a docosapentaenoic acid chain. The systematic name is (33)-cholest-5-en-3-

yl docosapentaenoate.

Property Value
Molecular Formula CaoH7802
Molecular Weight 699.14 g/mol
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Spectroscopic Data for Structure Elucidation

While a complete, experimentally-derived set of spectroscopic data for cholesteryl
docosapentaenoate is not readily available in public databases, its structure can be
confidently predicted and would be confirmed using the following standard analytical
techniques. The data presented below is a combination of established values for the
cholesterol and docosapentaenoate moieties and predicted shifts for the combined molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic
molecules.

Predicted *H NMR Spectral Data (CDCls, 400 MHz)

The proton NMR spectrum of cholesteryl docosapentaenoate will be a complex
superposition of the signals from the cholesterol and docosapentaenoate portions.
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Chemical Shift (ppm) Multiplicity Assighment
~5.35 m H-6 (Cholesterol, olefinic)
~5.34 m Olefinic protons (DPA)
~4.60 m H-3 (Cholesterol, esterified)
~2.80 t Bis-allylic protons (DPA)
a-Methylene protons to
~2.28 t
carbonyl (DPA)
~2.05 m Allylic protons (DPA)
Overlapping signals from
0.68 - 2.00 m cholesterol and DPA aliphatic
protons
~0.98 t Terminal methyl group (DPA)
C-19 methyl protons
~1.02 S
(Cholesterol)
C-21 methyl protons
~0.91 d y'p
(Cholesterol)
C-26/C-27 methyl protons
~0.86 d
(Cholesterol)
C-18 methyl protons
~0.68 S

(Cholesterol)

Predicted 3C NMR Spectral Data (CDClIsz, 100 MHz)

The carbon NMR spectrum will similarly show a combination of signals from both constituent

parts of the molecule.
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Chemical Shift (ppm)

Assignment

~173.5 C=0 (Ester carbonyl)
~139.8 C-5 (Cholesteral, olefinic)
~128-132 Olefinic carbons (DPA)
~122.5 C-6 (Cholesterol, olefinic)
~74.0 C-3 (Cholesterol, esterified)
~56.7 C-14 (Cholesterol)

~56.1 C-17 (Cholesterol)

~50.0 C-9 (Cholesterol)

~42.3 C-13 (Cholesterol)

~39.7 C-12 (Cholesterol)

~39.5 C-4 (Cholesterol)

~38.1 C-1 (Cholesterol)

~36.9 C-10 (Cholesterol)

~36.5 C-20 (Cholesterol)

~36.2 C-22 (Cholesterol)

~35.8 C-8 (Cholesterol)

~34.2 a-Methylene to carbonyl (DPA)
~31.9 C-7 (Cholesterol)

~31.8 C-2 (Cholesterol)

~29.7 Methylene chain (DPA)
~28.2 C-16 (Cholesterol)

~28.0 C-25 (Cholesterol)

~25.6 Bis-allylic carbons (DPA)
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~24.3 C-15 (Cholesterol)

~23.8 C-23 (Cholesterol)

~22.8 C-27 (Cholesterol)

~22.6 C-26 (Cholesterol)

~21.0 C-11 (Cholesterol)

~20.5 Allylic carbons (DPA)

~19.3 C-19 (Cholesterol)

~18.7 C-21 (Cholesterol)

~14.1 Terminal methyl carbon (DPA)
~11.8 C-18 (Cholesterol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which is crucial for confirming its identity.

Expected Mass Spectral Data

» Electrospray lonization (ESI-MS): In positive ion mode, cholesteryl docosapentaenoate is
expected to be detected as its protonated molecule [M+H]* at m/z 699.6, as well as adducts
with sodium [M+Na]* at m/z 721.6 and potassium [M+K]* at m/z 737.6.

o Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]* ion would be expected
to yield a characteristic neutral loss of the docosapentaenoic acid moiety, resulting in a
prominent fragment ion corresponding to the cholesterol backbone at m/z 369.3. Other
fragment ions corresponding to the docosapentaenoic acid chain may also be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3030 Medium =C-H stretch (alkene)
2960-2850 Strong C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1670 Weak C=C stretch (alkene)
~1465 and ~1375 Medium C-H bend (alkane)
~1175 Strong C-O stretch (ester)

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate structural elucidation of
cholesteryl docosapentaenoate.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of purified cholesteryl docosapentaenoate in approximately 0.6 mL of
deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: 400 MHz (or higher) NMR spectrometer.

e Pulse Sequence: Standard single-pulse experiment.

¢ Acquisition Parameters:

o Spectral width: 16 ppm
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o Acquisition time: 4 seconds
o Relaxation delay: 2 seconds
o Number of scans: 16-64

13C NMR Spectroscopy:

e Instrument: 100 MHz (or corresponding frequency for the *H spectrometer) NMR
spectrometer.

» Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:

[¢]

Spectral width: 240 ppm

[e]

Acquisition time: 1-2 seconds

[e]

Relaxation delay: 2-5 seconds

o

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

o Prepare a stock solution of cholesteryl docosapentaenoate in a suitable organic solvent
(e.g., isopropanol/acetonitrile).

 Dilute the stock solution to a final concentration of 1-10 ug/mL in the mobile phase.
Liquid Chromatography:
e Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pum particle size).

e Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
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» Mobile Phase B: Acetonitrile/lsopropanol (90:10, v/v) with 0.1% formic acid and 10 mM
ammonium formate.

o Gradient: Start with a high percentage of mobile phase A and gradually increase the
percentage of mobile phase B over 10-15 minutes.

e Flow Rate: 0.2-0.4 mL/min.

e Column Temperature: 40-50 °C.

Mass Spectrometry:

« lonization Mode: Positive Electrospray lonization (ESI+).

e Scan Mode: Full scan (m/z 100-1000) for identification and product ion scan for
fragmentation analysis.

e MS/MS Parameters:
o Select the precursor ion (e.g., m/z 699.6).
o Apply collision energy (e.g., 20-40 eV) to induce fragmentation.

o Acquire the product ion spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

e Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform),
deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.

o KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin
pellet.

Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) spectrometer.
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e Scan Range: 4000-400 cm~1.
e Resolution: 4 cm™1,

e Number of Scans: 16-32.

Biological Context and Signaling Pathways

Cholesteryl esters, including cholesteryl docosapentaenoate, are integral to lipid metabolism.
They are synthesized from cholesterol and fatty acids and are the primary form in which
cholesterol is stored in cells and transported in lipoproteins.

Cholesterol Ester Metabolism

The synthesis and hydrolysis of cholesteryl esters are key processes in maintaining cholesterol

homeostasis.
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Caption: Simplified pathway of cholesteryl ester metabolism within a cell.

This diagram illustrates the central role of Acyl-CoA:cholesterol acyltransferase (ACAT) in the
esterification of free cholesterol with fatty acyl-CoAs to form cholesteryl esters, which are then
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stored in lipid droplets. Neutral cholesterol ester hydrolase (hnCEH) catalyzes the reverse
reaction, releasing free cholesterol and fatty acids.

Experimental Workflow for Structure Elucidation

The logical flow of experiments to elucidate the structure of an unknown compound suspected

to be cholesteryl docosapentaenoate is outlined below.

Purified Unknown Compound

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy

(ESI-MS, MS/MS) (FTIR) (1H, 13C, 2D)

Determine Molecular Weight Identify Functional Groups Determine Atom Connectivity
and Formula (Ester, Alkene, Alkane) and Stereochemistry

Propose Structure:
Cholesteryl docosapentaenoate

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of cholesteryl docosapentaenoate.

Conclusion

The structural elucidation of cholesteryl docosapentaenoate relies on a combination of
modern analytical techniques, with NMR spectroscopy providing the most definitive information
regarding atom connectivity and stereochemistry. Mass spectrometry is crucial for determining
the molecular weight and confirming the presence of the cholesterol and docosapentaenoate
moieties through fragmentation analysis. Infrared spectroscopy serves to identify the key
functional groups. While experimentally obtained spectra for this specific molecule are not
widely published, the predicted data and detailed experimental protocols provided in this guide
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offer a robust framework for its identification and characterization. A thorough understanding of
its structure is a critical first step for further research into its biological significance in health and
disease.

« To cite this document: BenchChem. [The Structural Elucidation of Cholesteryl
Docosapentaenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545955#structure-elucidation-of-cholesteryl-
docosapentaenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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